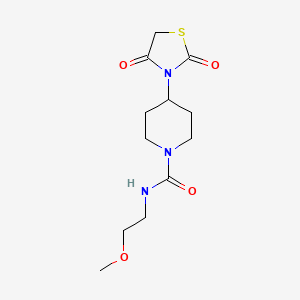
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-methoxyethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-methoxyethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C12H19N3O4S and its molecular weight is 301.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-methoxyethyl)piperidine-1-carboxamide is a thiazolidinedione derivative that has garnered attention for its diverse biological activities. Thiazolidinediones are known for their potential therapeutic effects in various diseases, including diabetes, cancer, and inflammation. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H20N2O4S. The structure features a thiazolidine ring, which is crucial for its biological activity. The presence of the methoxyethyl group and the piperidine moiety enhances its solubility and bioavailability.
Antidiabetic Effects
Thiazolidinediones are primarily recognized for their role as insulin sensitizers in the treatment of type 2 diabetes. Studies have shown that derivatives of thiazolidinediones can inhibit enzymes such as α-amylase and α-glucosidase , which are critical in carbohydrate metabolism. For instance, a recent study reported that similar compounds exhibited IC50 values ranging from 18.42 to 55.43 μM against α-amylase and 17.21 to 51.28 μM against α-glucosidase, indicating significant inhibitory activity compared to standard drugs like acarbose .
Anticancer Activity
Research indicates that thiazolidinedione derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. For example, compounds similar to the one have been shown to affect the PI3K/Akt pathway, leading to reduced cell viability in various cancer cell lines .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Thiazolidinediones have been documented to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity can be beneficial in managing conditions like arthritis and other inflammatory disorders .
Antimicrobial Activity
Thiazolidinedione derivatives have also demonstrated antimicrobial properties against various pathogens. Studies have indicated that these compounds can exhibit bactericidal and fungicidal activities, making them candidates for developing new antimicrobial agents .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting α-amylase and α-glucosidase, the compound slows down carbohydrate digestion and absorption.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction or caspase activation.
- Cytokine Modulation : It may reduce the expression of inflammatory cytokines through NF-kB pathway inhibition.
Case Studies
Several studies have investigated the biological activities of thiazolidinedione derivatives:
- A study conducted on a series of thiazolidinedione derivatives showed that certain structural modifications significantly enhanced their α-amylase inhibitory activity compared to standard treatments .
- In vitro studies using human cancer cell lines demonstrated that compounds with similar structures induced apoptosis via caspase activation and mitochondrial membrane potential disruption .
Eigenschaften
IUPAC Name |
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-methoxyethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-19-7-4-13-11(17)14-5-2-9(3-6-14)15-10(16)8-20-12(15)18/h9H,2-8H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKHUWKQJWVPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(CC1)N2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














